molecular formula C27H54O2 B12652111 Isononyl isooctadecanoate CAS No. 97375-24-1

Isononyl isooctadecanoate

Cat. No.: B12652111
CAS No.: 97375-24-1
M. Wt: 410.7 g/mol
InChI Key: YHAWVLBERDUQFR-UHFFFAOYSA-N
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Description

Isononyl isooctadecanoate is an ester compound with the chemical formula C27H54O2. It is known for its excellent emollient properties, making it a popular ingredient in cosmetic and personal care products. This compound is often used to provide a silky, smooth feel to the skin and is valued for its ability to enhance the texture and spreadability of formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isononyl isooctadecanoate is typically synthesized through the esterification reaction between isononyl alcohol and isooctadecanoic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 150-200°C under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as a sulfonated resin, at elevated temperatures and pressures. This method allows for efficient production with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Isononyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide), temperatures around 100°C.

    Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide), temperatures around 60-80°C.

Major Products Formed

    Hydrolysis: Isononyl alcohol and isooctadecanoic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Isononyl isooctadecanoate has a wide range of applications in scientific research and industry:

    Cosmetics and Personal Care: Used as an emollient and texture enhancer in creams, lotions, and makeup products.

    Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.

    Industrial Lubricants: Provides lubrication properties in various industrial applications.

    Polymer Additives: Used as a plasticizer to improve the flexibility and durability of polymers.

Mechanism of Action

The primary mechanism of action of isononyl isooctadecanoate in cosmetic and personal care products is its ability to form a hydrophobic film on the skin’s surface. This film helps to retain moisture, providing a smooth and soft feel. The compound’s long carbon chain and branched structure contribute to its excellent spreadability and compatibility with other ingredients.

Comparison with Similar Compounds

Similar Compounds

  • Isononyl isononanoate
  • Isononyl laurate
  • Isononyl palmitate

Uniqueness

Isononyl isooctadecanoate is unique due to its specific combination of isononyl alcohol and isooctadecanoic acid, which imparts superior emollient properties and a silky feel compared to other esters. Its branched structure also enhances its spreadability and compatibility with a wide range of cosmetic ingredients, making it a preferred choice in high-end formulations.

Properties

CAS No.

97375-24-1

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

7-methyloctyl 16-methylheptadecanoate

InChI

InChI=1S/C27H54O2/c1-25(2)21-17-13-11-9-7-5-6-8-10-12-14-19-23-27(28)29-24-20-16-15-18-22-26(3)4/h25-26H,5-24H2,1-4H3

InChI Key

YHAWVLBERDUQFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C

Origin of Product

United States

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